

NCATS-SM4487: A Potent Inhibitor of Galactokinase 1 for Galactosemia Research

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Compound of Interest

Compound Name: NCATS-SM4487

Cat. No.: B12422599

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

NCATS-SM4487 is a potent and highly selective small molecule inhibitor of human galactokinase 1 (GALK1).[1][2][3] Developed through structure-based drug design, this dihydropyrimidine inhibitor presents a significant advancement in the study of classic galactosemia, a rare genetic metabolic disorder.[4] Classic galactosemia is caused by a deficiency in the enzyme galactose-1-phosphate uridylyltransferase (GALT), leading to the toxic accumulation of galactose-1-phosphate (gal-1P).[4] **NCATS-SM4487** offers a promising tool for researchers to investigate the pathophysiology of galactosemia and to explore potential therapeutic strategies aimed at reducing the accumulation of toxic metabolites.[4]

Mechanism of Action

NCATS-SM4487 functions as a direct inhibitor of GALK1, the first enzyme in the Leloir pathway of galactose metabolism.[4] This pathway is responsible for the conversion of galactose to glucose. By blocking the activity of GALK1, **NCATS-SM4487** prevents the phosphorylation of galactose to gal-1P.[4] In the context of classic galactosemia where the downstream enzyme GALT is deficient, this inhibition of GALK1 can effectively prevent the buildup of the toxic metabolite gal-1P.[4] The inhibitor has demonstrated efficacy in reducing gal-1P levels in patient-derived cells.[4]

Applications in Molecular Biology

The primary application of **NCATS-SM4487** in molecular biology is as a chemical probe to study the role of GALK1 and the consequences of its inhibition in cellular and animal models of galactosemia. Specific applications include:

- **Investigating the Pathophysiology of Galactosemia:** By modulating the levels of gal-1P in patient-derived cells, researchers can study the downstream cellular and molecular consequences of this toxic metabolite.
- **Validation of GALK1 as a Therapeutic Target:** The use of **NCATS-SM4487** in preclinical models can help validate GALK1 as a viable therapeutic target for the treatment of classic galactosemia.
- **Drug Discovery and Development:** **NCATS-SM4487** can serve as a reference compound for the development and screening of new and improved GALK1 inhibitors with enhanced pharmacokinetic and pharmacodynamic properties.
- **Study of Galactose Metabolism:** This inhibitor can be used to dissect the intricacies of the Leloir pathway and its role in various biological processes beyond galactosemia.

Quantitative Data

The following tables summarize the key quantitative data for **NCATS-SM4487**.

Table 1: Biochemical Potency of **NCATS-SM4487**

Target	IC50 (nM)
Human GALK1 (hGALK1)	50

Table 2: Pharmacokinetic Properties of **NCATS-SM4487** in Female CD1 Mice^[4]

Parameter	Value	Conditions
Intravenous (IV) Administration		
Dose	3 mg/kg	
C ₀	8.25 µM	
Half-life (t _{1/2})	~0.4 h	
Oral (PO) Administration		
Dose	30 mg/kg	
C _{max}	7.02 µM	
AUC _∞	15.96 h·µM	
Bioavailability	Favorable	

Experimental Protocols

Protocol 1: In Vitro GALK1 Enzyme Inhibition Assay

This protocol describes a general procedure for determining the in vitro inhibitory activity of **NCATS-SM4487** against GALK1.

Materials:

- Recombinant human GALK1 enzyme
- **NCATS-SM4487**
- ATP
- D-Galactose
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
- ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
- 384-well plates

- Plate reader

Procedure:

- Prepare a serial dilution of **NCATS-SM4487** in DMSO.
- Add 50 nL of the compound dilutions to the wells of a 384-well plate.
- Add 5 μ L of a solution containing recombinant human GALK1 enzyme in assay buffer to each well.
- Incubate the plate at room temperature for 15 minutes.
- Initiate the enzymatic reaction by adding 5 μ L of a solution containing ATP and D-galactose in assay buffer to each well.
- Incubate the reaction at room temperature for 1 hour.
- Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter dose-response curve.

Protocol 2: Measurement of Galactose-1-Phosphate (gal-1P) in Patient-Derived Fibroblasts

This protocol outlines a method to assess the efficacy of **NCATS-SM4487** in reducing gal-1P levels in cells from patients with classic galactosemia.

Materials:

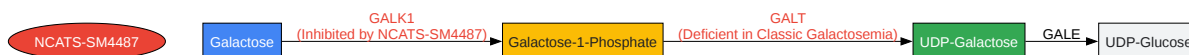
- Patient-derived fibroblasts with GALT deficiency
- Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

- D-Galactose
- **NCATS-SM4487**
- Phosphate-buffered saline (PBS)
- Methanol
- Water
- Internal standard for mass spectrometry (e.g., $^{13}\text{C}_6$ -galactose-1-phosphate)
- LC-MS/MS system

Procedure:

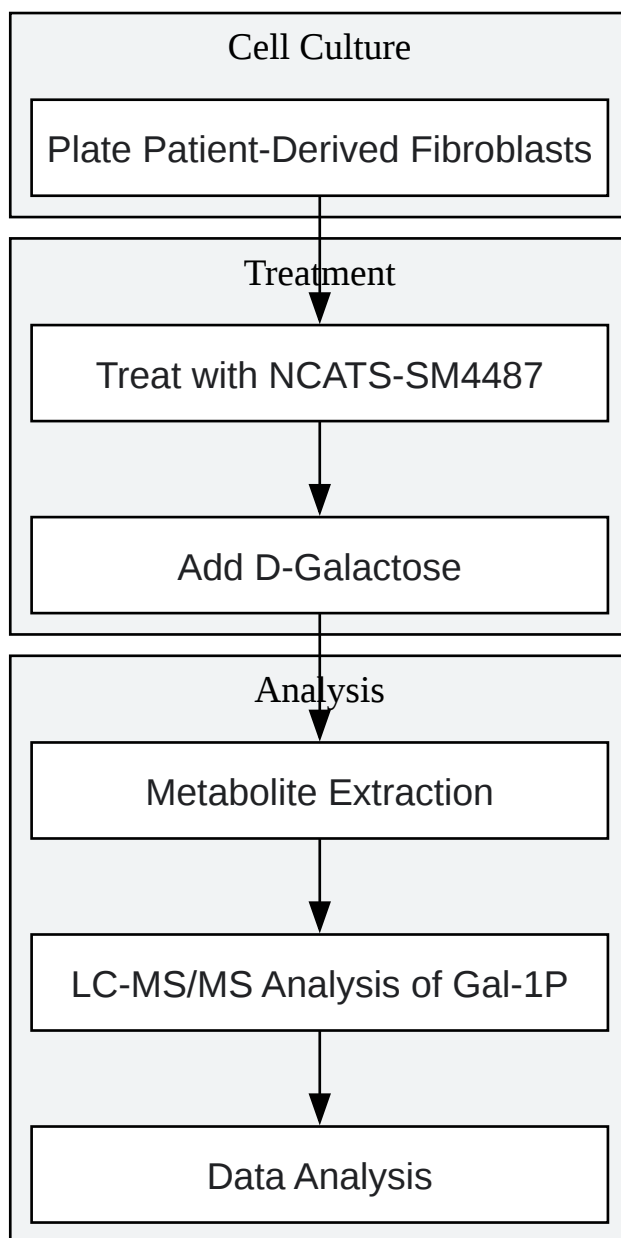
- Plate the patient-derived fibroblasts in a multi-well plate and allow them to adhere overnight.
- Treat the cells with varying concentrations of **NCATS-SM4487** for 1 hour.
- Add D-galactose to the cell culture medium to a final concentration of 100 μM and incubate for 24 hours.
- Wash the cells with ice-cold PBS.
- Lyse the cells and extract the metabolites by adding a cold solution of 80% methanol containing the internal standard.
- Incubate on ice for 10 minutes.
- Centrifuge the samples to pellet the cell debris.
- Collect the supernatant containing the metabolites.
- Analyze the levels of gal-1P in the supernatant using a validated LC-MS/MS method.
- Normalize the gal-1P levels to the total protein concentration in each sample.
- Determine the dose-dependent effect of **NCATS-SM4487** on gal-1P accumulation.

Visualizations



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Caption: The Leloir Pathway of Galactose Metabolism.



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Caption: Workflow for Testing GALK1 Inhibitors.

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